molecular formula C10H19O7PS B1675925 Malaoxon CAS No. 1634-78-2

Malaoxon

Cat. No.: B1675925
CAS No.: 1634-78-2
M. Wt: 314.29 g/mol
InChI Key: WSORODGWGUUOBO-UHFFFAOYSA-N
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Description

Malaoxon, also known as Liromat, Malation oxon, or Malthon oxon, is a chemical compound with the formula C₁₀H₁₉O₇PS. It is a phosphorothioate and a breakdown product of malathion, an organophosphate insecticide. This compound is more toxic than malathion and is known for its inhibitory effects on cholinesterase, an enzyme essential for the proper functioning of the nervous system .

Mechanism of Action

Target of Action

Malaoxon, a metabolite of the organophosphate pesticide Malathion, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nerve cells .

Mode of Action

This compound acts as an irreversible inhibitor of the acetylcholinesterase enzyme . It binds to the serine residue in the active catalytic site of the enzyme, preventing it from hydrolyzing acetylcholine . This leads to an accumulation of acetylcholine in synaptic junctions, resulting in overstimulation of cholinergic, muscarinic, and nicotinic receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine, causing continuous stimulation of the neurons. This overstimulation can result in a range of symptoms, from muscle twitching to respiratory failure . This compound also impacts the balance of oxidants and antioxidants, potentially leading to oxidative stress .

Pharmacokinetics

Malathion is known to be metabolized in mammals, insects, and plants to form this compound, which is several times more toxic

Result of Action

The molecular and cellular effects of this compound’s action primarily involve neurotoxicity due to the inhibition of acetylcholinesterase . This can lead to symptoms such as numbness, tingling sensation, headache, dizziness, difficulty breathing, weakness, and in severe cases, death . This compound can also cause DNA damage and facilitate apoptotic cell damage .

Biochemical Analysis

Biochemical Properties

Malaoxon plays a significant role in biochemical reactions, particularly in the inhibition of the acetylcholinesterase enzyme . This interaction disrupts the balance of oxidants and antioxidants, leading to DNA damage and facilitating apoptotic cell damage .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Exposure to this compound has been associated with toxic effects on the liver, kidney, testis, ovaries, lung, pancreas, and blood .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of nerve cells, leading to a range of neurological manifestations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. While detailed studies on this compound’s stability and degradation are limited, its parent compound malathion is known to be relatively stable under normal storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, including neurological manifestations, respiratory diseases, genetic damage, and reproductive disorders .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P-450, leading to the production of this compound . This process can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed widely throughout the body .

Subcellular Localization

As a small, lipophilic molecule, it is likely to be able to cross cell membranes and localize in various cellular compartments .

Preparation Methods

Malaoxon is typically synthesized through the oxidation of malathion. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods involve the careful monitoring of reaction conditions to ensure the efficient conversion of malathion to this compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Malaoxon undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce more toxic compounds.

    Reduction: It can be reduced back to malathion under specific conditions.

    Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Malaoxon has several scientific research applications, including:

Comparison with Similar Compounds

Malaoxon is similar to other organophosphates such as parathion, diazinon, and chlorpyrifos. it is unique in its higher toxicity compared to malathion, from which it is derived. Other similar compounds include:

This compound stands out due to its specific use in studying the toxicological effects of organophosphates and its role in developing safer pesticide alternatives.

Properties

IUPAC Name

diethyl 2-dimethoxyphosphorylsulfanylbutanedioate
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InChI

InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3
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InChI Key

WSORODGWGUUOBO-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC
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Molecular Formula

C10H19O7PS
Record name MALAOXON
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DSSTOX Substance ID

DTXSID9020790
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Molecular Weight

314.29 g/mol
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Physical Description

Malaoxon is a colorless viscous oily liquid with a weak unpleasant odor. (NTP, 1992), Colorless viscous liquid with a mild unpleasant odor; mp < 20 deg C; [CAMEO] Slightly yellow liquid; [MSDSonline]
Record name MALAOXON
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Boiling Point

237 °F at 0.0975 mmHg (NTP, 1992)
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Flash Point

greater than 212 °F (NTP, 1992)
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992)
Record name MALAOXON
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Density

1.235 at 70 °F (NTP, 1992) - Denser than water; will sink
Record name MALAOXON
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Vapor Pressure

9.8e-06 mmHg at 68 °F ; 0.00032 mmHg at 122 °F (NTP, 1992), 0.0000098 [mmHg]
Record name MALAOXON
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Mechanism of Action

MALAOXON, ACTIVE ANTICHOLINESTERASE METABOLITE OF MALATHION ... HAS ALIESTERASES INHIBITING ACTIVITY., MOSQUITO CULEX TARSALIS SHOWS REMARKABLE MALATHION RESISTANCE ORIGINATING FROM (FRESNO, CA,) SO SPECIFIC THAT IT EXTENDS TO NO OTHER ORGANOPHOSPHATE CMPD EXCEPT MALAOXON., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for MALAOXON (12 total), please visit the HSDB record page.
Record name MALAOXON
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Impurities

Two organophosphorus impurities of technical malathion (insecticide), isomalathion and O,S,S,-trimethyl phosphorodithioate.
Record name MALAOXON
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CAS No.

1634-78-2
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Melting Point

less than 68 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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